Stibophen

Description

Properties

CAS No. |

15489-16-4 |

|---|---|

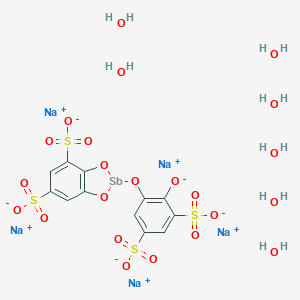

Molecular Formula |

C12H18Na5O23S4Sb |

Molecular Weight |

895.2 g/mol |

IUPAC Name |

pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |

InChI |

InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |

InChI Key |

ZDDUXABBRATYFS-UHFFFAOYSA-F |

SMILES |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

15489-16-4 |

Synonyms |

fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |

Origin of Product |

United States |

Foundational & Exploratory

Stibophen: A Technical Guide to its Discovery and Historical Development

Introduction

Stibophen, a trivalent antimony compound, represents a significant milestone in the history of chemotherapy for schistosomiasis. Developed in the early 20th century, it emerged as a safer alternative to the highly toxic tartar emetic, which had been the standard of care for this debilitating parasitic disease. This technical guide provides an in-depth analysis of the discovery, historical development, mechanism of action, and clinical application of this compound, with a focus on the quantitative data and experimental methodologies that defined its use.

Historical Development

The use of antimony compounds in medicine has ancient roots, but their application in schistosomiasis treatment began in the early 20th century. The timeline below highlights the key developments leading to the introduction and use of this compound.

The journey began with the use of antimony potassium tartrate, commonly known as tartar emetic, which, despite its efficacy, was associated with severe toxicity.[1] This led to the development of stibenyl in 1915, which was less toxic but prone to relapses in treating trypanosomiasis and was used for kala-azar in children.[1]

A significant breakthrough came from the collaboration between German scientists Paul Uhlenhuth and Hans Schmidt.[1] Believing that the high toxicity of tartar emetic was due to the release of antimony oxide, they worked on creating more stable antimony complexes.[1] This research led to the marketing of the potassium salt of this compound in 1924.[1] Five years later, in 1929, it was reformulated as the less irritant sodium salt and marketed by Bayer under the brand name Fouadin.[1] This name was chosen to honor King Fuad I of Egypt, a country where schistosomiasis was a major public health problem.[1] this compound remained a cornerstone of schistosomiasis treatment for several decades until the advent of the safer and more effective oral drug, praziquantel, around 1982.[2]

Mechanism of Action

This compound exerts its anthelmintic effect by disrupting the energy metabolism of the schistosome worm. The primary molecular target is the enzyme phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway.

By inhibiting phosphofructokinase, this compound blocks the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a critical step in glycolysis.[3] This disruption of energy production leads to paralysis of the worms, causing them to lose their grip on the walls of the mesenteric veins.[3] The paralyzed worms are then swept to the liver, where they are eventually destroyed by the host's immune cells.[3] Studies have shown that this compound's inhibitory action is at least partly due to its binding to the sulfhydryl (–SH) group of the enzyme.[3]

Quantitative Data

The clinical efficacy of this compound has been documented in various studies. The following tables summarize the quantitative data from key clinical trials.

Table 1: Efficacy of this compound in the Treatment of Vesical Schistosomiasis (Schistosoma haematobium)

| Treatment Schedule | Total Dosage (ml) | Number of Patients | Cure Rate (%) | Reference |

| 1.5, 3.5, 5.0 ml on successive days, then 5.0 ml on alternate days for 4 doses | 21.0 | 24 | 50.0 | [4] |

| 1.5, 3.5, 5.0 ml on successive days, then 5.0 ml on alternate days for 5 doses | 26.0 | 23 | 65.2 | [4] |

| 1.5, 3.5, 5.0 ml on successive days, then 5.0 ml daily for 4 doses | 26.0 | 24 | 79.2 | [4] |

| 5.0 ml daily for 8 days | 40.0 | 23 | 73.9 | [4] |

| 5.0 ml daily for 3 days | 15.0 | 20 | 25.0 | [4] |

Data from Miller and Lyon (1955) study on adult males in a schistosome-free area. Cure rate was based on the absence of viable eggs in urine six months post-treatment.[4]

Table 2: Dosage Regimen for Schistosomiasis Japonica in the Philippines

| Dosage | Frequency | Total Dose (for adults) | Reference |

| 1 ml per 10 kg body weight (max 5 ml) | Every other day (after 2 initial smaller daily doses) | 45 to 70 ml | [5] |

Experimental Protocols

Phosphofructokinase (PFK) Inhibition Assay (Spectrophotometric Method)

The following is a generalized protocol for determining the inhibitory effect of this compound on PFK activity, based on standard spectrophotometric enzyme assays.

Objective: To measure the decrease in PFK activity in the presence of this compound by monitoring the oxidation of NADH at 340 nm in a coupled enzyme reaction.

Materials:

-

Purified schistosome phosphofructokinase

-

This compound solution of known concentrations

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Substrates: Fructose-6-phosphate and ATP

-

Coupling enzymes: Aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase

-

NADH

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, fructose-6-phosphate, ATP, and the coupling enzymes.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture in separate wells or cuvettes. A control with no inhibitor should also be prepared.

-

Enzyme Addition: Initiate the reaction by adding the purified schistosome PFK to the reaction mixture.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK activity.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Adverse Effects

While this compound was a significant improvement over tartar emetic, it was not without side effects. The untoward reactions were generally correlated with the size and frequency of the individual doses.[4]

Table 3: Reported Adverse Effects of this compound

| Adverse Effect | Description | Reference |

| Gastrointestinal | Anorexia, nausea, vomiting | [4] |

| Dermatological | Skin rash | [4] |

| General | Weakness, generalized body pain | [4] |

Conclusion

This compound holds a crucial place in the history of tropical medicine as a pioneering therapeutic agent against schistosomiasis. Its development by Bayer marked a pivotal shift towards less toxic antimonial compounds, paving the way for more effective and safer treatments. The understanding of its mechanism of action, primarily through the inhibition of the essential parasite enzyme phosphofructokinase, provided a rational basis for its use and for future drug development. While it has been largely replaced by praziquantel, the story of this compound's discovery and development remains a valuable case study for researchers, scientists, and drug development professionals, illustrating the iterative process of improving chemotherapeutic interventions for neglected tropical diseases.

References

Stibophen's Mechanism of Action on Phosphofructokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of stibophen, a trivalent antimonial drug, on the key glycolytic enzyme phosphofructokinase (PFK). Historically used in the treatment of schistosomiasis and other parasitic infections, this compound's therapeutic efficacy is significantly attributed to its potent and selective inhibition of parasite PFK. This document provides a comprehensive overview of the available data on this interaction, detailed experimental protocols for its investigation, and visual representations of the underlying biochemical pathways and experimental workflows. While specific kinetic constants for this compound are not extensively reported in publicly available literature, this guide synthesizes the existing knowledge to provide a robust framework for further research and drug development efforts targeting parasite glycolysis.

Introduction: The Glycolytic Pathway and Phosphofructokinase

Glycolysis is a fundamental metabolic pathway responsible for the conversion of glucose into pyruvate, generating ATP and NADH in the process. In many parasitic organisms, particularly those residing in anaerobic or microaerophilic environments, glycolysis is the primary, if not sole, source of energy. Phosphofructokinase (PFK) is a critical regulatory enzyme in this pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This step is a major control point for glycolytic flux, making PFK an attractive target for chemotherapeutic intervention.

This compound and other trivalent organic antimonials have been shown to selectively inhibit the PFK of various parasites, including Schistosoma mansoni and filarial worms, at concentrations that do not significantly affect the corresponding mammalian host enzyme[1][2]. This selective inhibition disrupts the parasite's energy metabolism, leading to a chemotherapeutic effect[1].

Mechanism of Action of this compound on Phosphofructokinase

The primary mechanism of action of this compound on phosphofructokinase is direct enzymatic inhibition. Studies have demonstrated that exposure of parasites to trivalent antimonials leads to an accumulation of the PFK substrate, fructose-6-phosphate, and a decrease in its product, fructose-1,6-bisphosphate, providing strong evidence for the direct targeting of PFK activity[2].

While the precise kinetic parameters of this compound's interaction with PFK are not well-documented in the available literature, research on recombinant S. mansoni PFK has shown that it is significantly more sensitive to inhibition by this compound and another trivalent antimonial, antimony potassium tartrate, compared to the mammalian heart muscle PFK[2]. This differential sensitivity is the basis for the selective toxicity of these drugs.

Furthermore, the inhibition of S. mansoni PFK by trivalent antimonials is at least partially reversed by the sulfhydryl-protecting agent dithiothreitol[2]. This suggests that this compound may exert its inhibitory effect by interacting with critical sulfhydryl groups on the parasite enzyme, leading to a conformational change that inactivates the enzyme.

Data Presentation: Inhibition of Phosphofructokinase by Trivalent Antimonials

Due to the lack of specific Ki or IC50 values for this compound in the reviewed literature, the following table summarizes the qualitative and comparative inhibitory effects of trivalent antimonials on parasite PFK.

| Compound | Target Organism/Enzyme | Observed Effect | Host Enzyme Comparison | Reference |

| This compound | Filarial worms (Litomosoides carinii, Dipetalonema witei, Brugia pahangi) | Marked inhibition of PFK activity in homogenates. | No inhibition of mammalian liver PFK at low concentrations. | [1] |

| This compound | Schistosoma mansoni | Administration of subcurative doses resulted in accumulation of fructose-6-phosphate and reduction of fructose-1,6-bisphosphate. | Mammalian PFK is less sensitive. | [2] |

| This compound | Recombinant Schistosoma mansoni PFK | More sensitive to inhibition than mammalian heart muscle PFK. | Mammalian heart muscle PFK is less sensitive. | [2] |

| Antimony Potassium Tartrate | Recombinant Schistosoma mansoni PFK | More sensitive to inhibition than mammalian heart muscle PFK. | Mammalian heart muscle PFK is less sensitive. | [2] |

Experimental Protocols

The following is a detailed methodology for a coupled enzyme assay to determine the inhibitory effect of this compound on phosphofructokinase activity. This protocol is adapted from standard spectrophotometric PFK assays.

Phosphofructokinase Activity Assay (Coupled Enzyme Assay)

Principle:

The activity of PFK is measured by coupling the production of ADP to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is directly proportional to the PFK activity.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (5 mM)

-

KCl (50 mM)

-

ATP (1 mM)

-

Fructose-6-phosphate (F6P) (2 mM)

-

Phosphoenolpyruvate (PEP) (0.5 mM)

-

NADH (0.2 mM)

-

Pyruvate kinase (PK) (2 units/mL)

-

Lactate dehydrogenase (LDH) (2 units/mL)

-

Purified or recombinant parasite PFK

-

This compound solution (various concentrations)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing Tris-HCl buffer, MgCl₂, KCl, ATP, PEP, NADH, PK, and LDH.

-

Prepare this compound dilutions: Prepare a series of this compound dilutions in the assay buffer to determine the IC50 value. Include a vehicle control (buffer only).

-

Set up the reaction:

-

To each well of the microplate, add the desired volume of the master mix.

-

Add the this compound solution or vehicle control to the respective wells.

-

Add the purified PFK enzyme to all wells except for the blank (no enzyme control).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the reaction: Start the reaction by adding F6P to all wells.

-

Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode for 10-15 minutes, taking readings every 30 seconds.

-

Calculate PFK activity: The rate of NADH oxidation is calculated from the linear portion of the absorbance curve. One unit of PFK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.

-

Determine IC50: Plot the percentage of PFK inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is the direct inhibition of PFK, which in turn blocks the glycolytic pathway. The following diagram illustrates this direct inhibitory action and its consequence on the metabolic pathway.

References

- 1. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, kinetics and inhibition by antimonials of recombinant phosphofructokinase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

Stibophen: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stibophen, a trivalent antimony compound, has historically been employed as an antischistosomal agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The primary mechanism of action, the inhibition of the glycolytic enzyme phosphofructokinase (PFK) in schistosomes, is detailed, including insights into the experimental methodologies used to elucidate this pathway. This document summarizes key quantitative data and presents a diagrammatic representation of this compound's molecular interactions to support further research and drug development efforts.

Chemical Structure and Identification

This compound is a complex of antimony with two molecules of catechol-3,5-disulfonic acid. The structure is a pentasodium salt heptahydrate.

| Identifier | Value |

| IUPAC Name | pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate[1] |

| CAS Number | 15489-16-4[2][3] |

| Molecular Formula | C₁₂H₄Na₅O₁₆S₄Sb·7H₂O[2] |

| Molecular Weight | 895.23 g/mol [2] |

| Synonyms | Fouadin, Fuadin, Fantorin, Neoantimosan[2][4] |

Physicochemical Properties

| Property | Value/Description |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Readily soluble in cold water.[2] Almost insoluble in absolute alcohol, ether, chloroform, acetone, and petroleum ether.[2] |

| pKa | Data not available |

| Appearance | Fine crystals.[2] Colorless neutral aqueous solutions acquire a yellowish tint, eventually reaching a lemon-yellow color unless acidified.[2] |

Pharmacological Properties

The primary pharmacological activity of this compound is its action against Schistosoma species, the causative agents of schistosomiasis.

Mechanism of Action

This compound's anthelmintic effect is primarily attributed to the inhibition of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway of schistosomes.[4][5] By inhibiting PFK, this compound disrupts the parasite's ability to generate ATP through glycolysis, leading to paralysis, detachment from the mesenteric veins, and eventual death.[4] Kinetic studies have revealed differences between the PFK of S. mansoni and the host's enzyme, providing a basis for the drug's selective toxicity.[5] A secondary inhibitory effect on the enzyme aldolase has also been reported, which may contribute to its overall chemotherapeutic effect.[6]

The inhibition of PFK by trivalent organic antimonials like this compound leads to an accumulation of the substrate, fructose-6-phosphate, and a reduction in the product, fructose-1,6-diphosphate, within the parasite.[5]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for this compound in humans is limited in contemporary literature. However, studies on other trivalent antimony compounds, such as sodium stibogluconate, provide some insights. Following intramuscular administration, antimony compounds are generally absorbed into the bloodstream.[7] The elimination of antimony appears to follow a two-compartment model, with a rapid elimination phase followed by a much slower terminal elimination phase, suggesting potential accumulation in tissues.[8] The primary route of excretion for antimony is renal.[7]

Toxicity

The acute toxicity of this compound has been determined in animal models.

| Parameter | Value | Species | Route |

| LD₅₀ | ~90 mg/kg | Rabbit | Intravenous |

Experimental Protocols

Determination of Phosphofructokinase (PFK) Inhibition (Adapted from Bueding & Mansour, 1957)

The inhibition of S. mansoni PFK by this compound can be assessed by measuring the rate of lactic acid formation from glucose in parasite homogenates.

-

Preparation of Schistosome Homogenate: Adult S. mansoni are homogenized in a suitable buffer (e.g., potassium phosphate buffer) at a low temperature.

-

Assay Mixture: The reaction mixture typically contains the schistosome homogenate, glucose as the substrate, ATP, magnesium ions, and other cofactors necessary for glycolysis.

-

Incubation: this compound, at various concentrations, is added to the assay mixture and incubated at a controlled temperature (e.g., 37°C).

-

Measurement of Lactic Acid: Aliquots are taken at different time points, and the reaction is stopped (e.g., by adding trichloroacetic acid). The concentration of lactic acid is then determined using a colorimetric or enzymatic assay.

-

Data Analysis: The rate of lactic acid production in the presence of this compound is compared to the control (without this compound) to determine the percentage of inhibition. Kinetic parameters such as the inhibition constant (Ki) can be determined by varying the substrate and inhibitor concentrations.

Synthesis of this compound (Adapted from Schmidt, H., DE Patent 448800 and US Patent 1,549,154)

A general procedure for the synthesis of this compound involves the reaction of sodium pyrocatechol-3,5-disulfonate with antimony trioxide in an alkaline solution.

-

Reactants: Sodium pyrocatechol-3,5-disulfonate and antimony trioxide.

-

Solvent: Aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Procedure:

-

Dissolve sodium pyrocatechol-3,5-disulfonate in the alkaline solution.

-

Add antimony trioxide to the solution.

-

Heat the mixture to facilitate the reaction.

-

Upon completion of the reaction, the solution is filtered.

-

This compound is then precipitated from the filtrate, for example, by the addition of alcohol or by concentration and cooling.

-

The resulting crystals are collected, washed, and dried.

-

Note: The specific molar ratios, reaction temperatures, and purification steps would be detailed in the original patent documents.

UV Spectrophotometric Analysis of this compound

A UV spectrophotometric method can be used for the quantitative analysis of this compound in pharmaceutical preparations.

-

Instrumentation: A UV-Visible spectrophotometer.

-

Solvent: A suitable solvent in which this compound is soluble and stable (e.g., water or a buffered solution).

-

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

Determination of Maximum Absorbance (λmax): A standard solution is scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance.

-

Calibration Curve: The absorbance of each standard solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

-

Sample Preparation: The sample containing this compound is dissolved in the solvent and diluted to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: The absorbance of the sample solution is measured at the λmax.

-

Quantification: The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.

-

Conclusion

This compound is a historically significant antischistosomal drug with a well-defined mechanism of action centered on the inhibition of parasitic glycolysis. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile, drawing from available literature. While some quantitative data and detailed modern pharmacokinetic studies are sparse, the foundational knowledge presented here offers a valuable resource for researchers in parasitology, medicinal chemistry, and drug development. Further investigation into the specific kinetic parameters of PFK inhibition and a more thorough characterization of its pharmacokinetic profile could provide a basis for the development of new anthelmintic agents.

References

- 1. This compound | C12H18Na5O23S4Sb | CID 16683008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound on phosphofructokinases and aldolases of adult filariids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of antimony in patients treated with sodium stibogluconate for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of antimony during treatment of visceral leishmaniasis with sodium stibogluconate or meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

Stibophen: A Trivalent Antimony Compound - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stibophen, a trivalent antimony compound, has historically been a significant therapeutic agent in the treatment of schistosomiasis. Marketed under brand names such as Fouadin, it was administered via intramuscular injection to combat infections caused by Schistosoma species.[1] This technical guide provides an in-depth overview of this compound, focusing on its core chemical and pharmacological properties, mechanism of action, and relevant experimental protocols. While this compound is an older drug, an understanding of its properties remains valuable for researchers in parasitology, pharmacology, and the development of new antiparasitic agents.

Chemical and Physical Properties

This compound is chemically known as pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate.[1] It is an organometallic compound containing antimony in the +3 oxidation state.

| Property | Value | Reference |

| IUPAC Name | Pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate | [1] |

| Molecular Formula | C₁₂H₄Na₅O₁₆S₄Sb | [1] |

| Molar Mass | 769.10 g·mol⁻¹ | [1] |

| Chemical Structure | A complex of antimony with two catechol disulfonate ligands | |

| Synonyms | Fouadin, Fuadin, Fantorin, Neoantimosan |

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of action of this compound is the disruption of glycolysis in the parasitic worm, a pathway essential for its survival.[1] this compound achieves this by inhibiting key enzymes in this metabolic pathway.

Inhibition of Phosphofructokinase (PFK)

The principal target of this compound is phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis that catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] this compound, like other trivalent organic antimonials, inhibits PFK activity.[3] This inhibition is believed to occur through the binding of the trivalent antimony to sulfhydryl (–SH) groups on the enzyme.[1] The inhibition of PFK leads to an accumulation of fructose-6-phosphate and a depletion of downstream glycolytic intermediates, ultimately blocking ATP production.[2] This disruption of energy metabolism results in the paralysis of the worms, causing them to lose their grip on the mesenteric veins and be cleared by the host's liver.[1] Recombinant PFK from Schistosoma mansoni has been shown to be more sensitive to inhibition by trivalent antimonials like this compound compared to the mammalian heart muscle enzyme.[3]

Inhibition of Aldolase

In addition to PFK, this compound has also been observed to have an inhibitory effect on aldolase, another crucial enzyme in the glycolytic pathway.[1] Aldolase catalyzes the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This secondary inhibitory action further contributes to the disruption of glycolysis and the overall anthelmintic effect of the compound.[1]

Pharmacokinetics and Metabolism

Trivalent antimony compounds like this compound are typically administered via intramuscular injection.[1] The pharmacokinetic profile of antimony is characterized by the oxidation state of the metal. Trivalent antimony is predominantly excreted in the feces, with a smaller amount eliminated in the urine. In contrast, pentavalent antimony is primarily excreted through the urine. There is evidence for the in vivo interconversion between pentavalent and trivalent antimony.

Pharmacokinetic Parameters of Trivalent Antimony (General)

| Parameter | Description |

| Absorption | Poor oral absorption. Administered intramuscularly. |

| Distribution | Distributed throughout the body with higher concentrations in the liver, thyroid, spleen, and kidneys. |

| Metabolism | Antimony itself is not metabolized, but its oxidation state can change. |

| Excretion | Primarily through feces, with a smaller contribution from urine. |

Experimental Protocols

The following are representative protocols for assays that can be used to evaluate the activity of this compound.

Phosphofructokinase (PFK) Inhibition Assay

This protocol describes a coupled-enzyme colorimetric assay to determine the inhibitory effect of this compound on PFK activity.

Materials:

-

Recombinant Schistosoma mansoni PFK

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Fructose-6-phosphate (F6P)

-

ATP

-

Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

-

NADH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in assay buffer to create a stock solution. Prepare serial dilutions to obtain a range of concentrations for testing.

-

Prepare solutions of F6P, ATP, coupling enzymes, and NADH in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer

-

10 µL of this compound solution (or vehicle control)

-

10 µL of F6P solution

-

10 µL of coupling enzyme mixture

-

10 µL of NADH solution

-

-

-

Initiate Reaction:

-

Add 10 µL of recombinant S. mansoni PFK to each well.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to PFK activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

-

Note: Specific concentrations of substrates, enzymes, and this compound should be optimized for the specific experimental conditions.

In VitroSchistosoma mansoni Viability Assay

This protocol outlines a method to assess the direct effect of this compound on the viability of adult Schistosoma mansoni worms in culture.

Materials:

-

Adult Schistosoma mansoni worms

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

This compound

-

24-well culture plates

-

Inverted microscope

Procedure:

-

Worm Preparation:

-

Aseptically harvest adult S. mansoni worms from an infected host.

-

Wash the worms several times in pre-warmed culture medium.

-

-

Assay Setup:

-

Place one or two worm pairs into each well of a 24-well plate containing culture medium.

-

Allow the worms to acclimate for a few hours in a CO₂ incubator (37°C, 5% CO₂).

-

-

Compound Addition:

-

Prepare a stock solution of this compound and make serial dilutions in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

-

Incubation and Observation:

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere.

-

Observe the worms at regular intervals (e.g., 24, 48, and 72 hours) using an inverted microscope.

-

-

Data Analysis:

-

Score the viability of the worms based on motility, pairing status, and morphological changes. A scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead).

-

Determine the concentration of this compound that causes worm death or significant loss of viability.

-

Mammalian Cell Cytotoxicity Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

-

LDH Measurement:

-

Carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves a colorimetric reaction that is measured using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control (maximum LDH release).

-

Plot the percentage of cytotoxicity against the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration) value.

-

Signaling Pathways

Extensive literature searches did not reveal any direct evidence of this compound modulating the NLRP3 inflammasome or T-type calcium channels. While some metal compounds have been shown to influence NLRP3 inflammasome activation, and various compounds can block T-type calcium channels, a specific link to this compound or other trivalent antimony compounds has not been established. The primary and currently understood mechanism of action of this compound remains the inhibition of glycolysis in the parasite.

Conclusion

References

- 1. The effects of this compound on phosphofructokinases and aldolases of adult filariids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, kinetics and inhibition by antimonials of recombinant phosphofructokinase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

Brand names and synonyms for Stibophen like Fouadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stibophen is an anthelmintic drug, historically used in the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. It is a trivalent antimony compound that was originally developed by Bayer.[1] This technical guide provides an in-depth overview of this compound, including its brand names, synonyms, chemical properties, mechanism of action, and relevant experimental protocols for research and development purposes.

Brand Names and Synonyms

This compound has been marketed under various brand names and is known by several synonyms. The most common of these is Fouadin (or Fuadin), named in honor of King Fuad I of Egypt who supported its research.[1]

| Category | Name |

| Brand Names | Fouadin, Fuadin, Corystibin, Fantorin, Neoantimosan, Repodral, Stibofen, Trimon, Pyrostib |

| Synonyms | Antimony sodium pyrocatechol disulfonate, Sodium antimosan, Stibophenum, SDT-91, Antimonylbrenztecatechindisulfosaures natrium |

| Chemical Names | Pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, Sodium antimony bis(pyrocatechol-2,4-disulfonate) heptahydrate |

Chemical and Physical Properties

This compound is a complex organometallic compound. Its key chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₄Na₅O₁₆S₄Sb |

| Molar Mass | 769.10 g·mol⁻¹[1] |

| CAS Number | 15489-16-4 |

| Appearance | Fine, colorless crystals |

| Solubility | Readily soluble in cold water; almost insoluble in absolute alcohol, ether, chloroform, acetone, and petroleum ether.[2] |

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of action of this compound is the inhibition of glycolysis in the parasitic worm.[1] Specifically, this compound targets and inhibits the enzyme phosphofructokinase (PFK) .[3][4] This enzyme is crucial for the parasite's energy metabolism, as it catalyzes a key regulatory step in the glycolytic pathway: the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.

Signaling Pathway

The following diagram illustrates the point of inhibition by this compound in the glycolytic pathway of Schistosoma mansoni.

Quantitative Data

The following table summarizes available quantitative data for this compound.

| Parameter | Value | Species | Notes | Reference |

| Clinical Dosage (Schistosomiasis) | 1 mL/10 kg body weight (max 5 mL) every other day. Total dose: 45-70 mL. | Homo sapiens | Intramuscular administration. Initial smaller daily doses for sensitivity testing. | [5] |

| LD₅₀ (Intravenous) | ~90 mg/kg | Rabbit | [2] |

Experimental Protocols

In Vitro Anthelmintic Activity Assay (Adult Worm Motility)

This protocol is a generalized procedure for assessing the in vitro efficacy of a test compound like this compound against adult schistosomes.

Materials:

-

Adult Schistosoma mansoni worms

-

RPMI-1640 medium supplemented with 5% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

24-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., sterile water or DMSO)

-

Positive control (e.g., Praziquantel)

-

Negative control (vehicle solvent)

-

Inverted microscope

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Worm Recovery: Adult S. mansoni worms are harvested from experimentally infected mice (typically 42-49 days post-infection) via portal perfusion.

-

Washing and Acclimatization: The recovered worms are washed several times in pre-warmed culture medium to remove host cells and debris. They are then allowed to acclimatize in fresh medium for at least one hour in the incubator.

-

Assay Setup:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Add the appropriate volume of each concentration to the wells of a 24-well plate. Include wells for the positive and negative controls.

-

Carefully place one or more adult worms (or a pair of male and female worms) into each well.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.

-

Observation:

-

Observe the motility and general condition of the worms under an inverted microscope at regular intervals (e.g., 24, 48, and 72 hours).

-

Score the viability of the worms based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/death).

-

-

Data Analysis:

-

Calculate the percentage of worm mortality or the average motility score for each concentration at each time point.

-

Determine the EC₅₀ (half-maximal effective concentration) value of the test compound.

-

Phosphofructokinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on phosphofructokinase activity.

Materials:

-

Purified or recombinant Schistosoma mansoni phosphofructokinase (PFK)

-

Assay buffer (e.g., Tris-HCl buffer at a specific pH)

-

Substrates: Fructose-6-phosphate (F6P) and ATP

-

Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

-

NADH

-

Test compound (this compound)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, F6P, ATP, coupling enzymes, and NADH.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified PFK to the cuvette.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the PFK activity.

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound, a trivalent antimonial, has historically played a role in the treatment of schistosomiasis. Its mechanism of action through the inhibition of the essential glycolytic enzyme phosphofructokinase provides a clear target for its anthelmintic effects. While newer, less toxic drugs have largely replaced this compound in clinical practice, it remains a valuable tool for research into parasite metabolism and for the development of novel anthelmintic agents. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their ongoing efforts to combat parasitic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The effects of this compound on phosphofructokinases and aldolases of adult filariids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current chemotherapy of schistosomiasis japonica in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Applications of Stibophen in Schistosomiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical applications of Stibophen for the treatment of schistosomiasis. Drawing upon foundational clinical research, this document details the quantitative outcomes of early therapeutic regimens, outlines the experimental protocols that elucidated the drug's mechanism of action, and visualizes key pathways and workflows.

Clinical Efficacy and Treatment Regimens

One of the key early clinical investigations into this compound's efficacy was conducted by Miller and Lyon in 1955, treating vesical schistosomiasis (Schistosoma haematobium) in a cohort of 207 adult males.[1] The study explored various treatment schedules to determine optimal dosage and duration for achieving cure, defined as the clearance of all schistosome eggs from the urine by the sixth month post-treatment.[1] The findings from 114 patients who were followed for the full six-month period are summarized below.

Summary of this compound Treatment Schedules and Outcomes

| Treatment Group | Number of Patients | Total Dosage (mL) | Treatment Duration (days) | Cure Rate (%) |

| 1 | 19 | 21 | 3 | 58 |

| 2 | 23 | 40 | 5 | 70 |

| 3 | 24 | 40 | 10 | 79 |

| 4 | 23 | 40 | 20 | 52 |

| 5 | 25 | 36 | 18 | 50 |

Data extracted from Miller and Lyon (1955).[1]

The study found that more intensive treatment regimens with adequate total dosage yielded higher cure rates.[1] For instance, a total dose of 40 mL administered over 10 days resulted in the highest cure rate of 79%.[1] However, concentrated treatment was also associated with earlier relapse as indicated by the reappearance of viable eggs in the urine.[1]

Adverse Events Associated with this compound Treatment

The administration of this compound was associated with a range of untoward reactions. The severity and frequency of these side effects were positively correlated with the size and frequency of individual doses, rather than the total drug dosage.[1]

| Adverse Event | Description |

| Anorexia | Loss of appetite |

| Nausea | Feeling of sickness with an inclination to vomit |

| Vomiting | Emesis |

| Skin Rash | Cutaneous eruption |

| Weakness | Generalized lack of strength |

| Body Pain | Generalized somatic pain |

Data extracted from Miller and Lyon (1955).[1]

Experimental Protocols

Clinical Trial Protocol: this compound for Vesical Schistosomiasis

The 1955 study by Miller and Lyon provides a framework for the clinical evaluation of anti-schistosomal drugs from that era. The protocol involved the following key steps:

-

Patient Selection: Adult males with confirmed Schistosoma haematobium infection, residing in a schistosome-free area to prevent reinfection, were enrolled.[1]

-

Treatment Administration: this compound was administered via intramuscular injection according to predefined schedules, varying in total dosage and duration.[1]

-

Monitoring of Adverse Events: Patients were monitored for untoward reactions such as anorexia, nausea, vomiting, and skin rash.[1]

-

Efficacy Assessment: The primary endpoint for determining cure was the complete clearance of schistosome eggs from the urine. Urine samples were examined periodically for up to six months post-treatment.[1]

In Vitro Assay: Inhibition of Phosphofructokinase

The primary mechanism of action of trivalent organic antimonials like this compound is the inhibition of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of schistosomes.[2] This inhibition is significantly more potent against the parasite's enzyme than the host's, providing a degree of selective toxicity.[2] A typical experimental protocol to determine PFK activity and its inhibition, based on methods from that period, is as follows:

-

Enzyme Preparation:

-

Homogenize adult Schistosoma mansoni worms in a suitable buffer (e.g., Tris-HCl) to extract the cellular proteins.

-

Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the cytosolic enzymes, including PFK.

-

-

Assay Reaction Mixture:

-

Prepare a reaction mixture in a spectrophotometer cuvette containing:

-

Tris-HCl buffer to maintain a stable pH.

-

Magnesium chloride (MgCl₂), a required cofactor for PFK.

-

Adenosine triphosphate (ATP), a substrate for the PFK reaction.

-

Fructose-6-phosphate (F6P), the other substrate for the PFK reaction.

-

A coupling enzyme system, typically aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

-

Reduced nicotinamide adenine dinucleotide (NADH), which will be oxidized in the coupled reaction.

-

The enzyme preparation (schistosome homogenate).

-

This compound at various concentrations to test for inhibition.

-

-

-

Measurement of Enzyme Activity:

-

Initiate the reaction by adding one of the substrates (e.g., F6P).

-

Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of absorbance change is directly proportional to the PFK activity.

-

-

Data Analysis:

-

Plot the PFK activity against the concentration of this compound to determine the inhibitory concentration (e.g., IC50).

-

Visualizations

Experimental Workflow of Early this compound Clinical Trials

Caption: Clinical trial workflow for this compound in vesical schistosomiasis.

Mechanism of Action of this compound in Schistosoma

Caption: this compound inhibits phosphofructokinase, disrupting glycolysis.

References

In Vitro Effects of Stibophen on Parasitic Worms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stibophen, a trivalent organic antimonial compound, has historically been utilized in the chemotherapy of parasitic worm infections, notably schistosomiasis and filariasis. Its efficacy stems from its ability to disrupt key metabolic pathways within the parasites, leading to their incapacitation and eventual death. This technical guide provides a comprehensive overview of the in vitro effects of this compound on various parasitic worms, with a focus on its mechanism of action, quantitative effects on enzymatic activity, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts in the field of anthelmintics.

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of action of this compound against parasitic worms is the inhibition of glycolysis, the central pathway for energy production in many of these organisms. This compound exerts its effect by targeting two critical enzymes in this pathway: Phosphofructokinase (PFK) and, to a lesser extent, Aldolase.[1]

Phosphofructokinase (PFK) Inhibition: PFK is a rate-limiting enzyme in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This compound acts as a potent inhibitor of PFK in a variety of parasitic worms, including Schistosoma mansoni, Litomosoides carinii, Dipetalonema witei, and Brugia pahangi.[1] This inhibition is a key factor in the drug's anthelmintic activity. Studies on recombinant S. mansoni PFK have demonstrated that the parasite's enzyme is significantly more sensitive to this compound than the corresponding mammalian host enzyme, providing a basis for its selective toxicity. The inhibitory action of this compound on PFK is believed to involve interaction with sulfhydryl groups of the enzyme, as the inhibition can be reversed by sulfhydryl-protecting reagents like glutathione and dithiothreitol.

Aldolase Inhibition: this compound has also been shown to inhibit aldolase, another crucial enzyme in the glycolytic pathway that cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1] While the inhibition of PFK is considered the primary mode of action, the concurrent inhibition of aldolase likely contributes to the overall disruption of glycolysis and the resulting anthelmintic effect.

The inhibition of these key glycolytic enzymes leads to a significant reduction in the production of lactate, a major end product of anaerobic glycolysis in these parasites. This disruption of energy metabolism is ultimately detrimental to the parasite's survival.

Data Presentation: Summary of this compound's In Vitro Effects

| Enzyme Target | Effect of this compound | Affected Parasitic Worms | References |

| Phosphofructokinase (PFK) | Inhibition | Schistosoma mansoni, Litomosoides carinii, Dipetalonema witei, Brugia pahangi, Ascaris, Hymenolepis diminuta | [1] |

| Aldolase | Inhibition | Litomosoides carinii, Dipetalonema witei, Brugia pahangi | [1] |

| Metabolic Effect | Observed Outcome | Affected Parasitic Worms | References |

| Glycolysis | Marked inhibition of lactate accumulation | Litomosoides carinii, Dipetalonema witei, Brugia pahangi | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the in vitro effects of this compound on parasitic worms. These protocols are based on established parasitological and biochemical techniques.

Parasite Culture

-

Filarial Worms (e.g., Brugia malayi, Litomosoides carinii)

-

Media: RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 1% glucose, and antibiotics (penicillin-streptomycin).

-

Culture Conditions: Incubate worms in a sterile, multi-well plate at 37°C in a humidified atmosphere of 5% CO2.

-

Maintenance: Change the medium every 24-48 hours to ensure parasite viability.

-

-

Schistosoma mansoni

-

Media: Basch Medium 169 or a similar complex medium supplemented with fetal bovine serum and antibiotics.

-

Culture Conditions: Maintain adult worms in sterile culture dishes at 37°C in a 5% CO2 atmosphere.

-

Maintenance: Regular media changes are required to remove waste products and replenish nutrients.

-

This compound Preparation

-

Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate buffer (e.g., phosphate-buffered saline).

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in the respective parasite culture medium to achieve the desired final concentrations for the assays.

Phosphofructokinase (PFK) Activity Assay

This spectrophotometric assay measures the activity of PFK by coupling the production of ADP to the oxidation of NADH.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM dithiothreitol (DTT).

-

Substrates: 2 mM ATP, 5 mM Fructose-6-phosphate.

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

-

Other Reagents: 0.2 mM NADH, 1 mM Phosphoenolpyruvate (PEP).

-

Parasite Homogenate: Prepare a cell-free extract of the parasitic worms by homogenization in the assay buffer followed by centrifugation.

-

-

Procedure:

-

In a cuvette, combine the assay buffer, substrates (excluding Fructose-6-phosphate), coupling enzymes, NADH, and PEP.

-

Add the parasite homogenate to the cuvette and incubate for 5 minutes to allow for the consumption of any endogenous ADP.

-

Add varying concentrations of this compound to the experimental cuvettes and a vehicle control to the control cuvette.

-

Initiate the reaction by adding Fructose-6-phosphate.

-

Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the PFK activity as the rate of NADH oxidation.

-

Determine the percentage inhibition by this compound relative to the control.

-

Lactate Accumulation Assay

This assay measures the amount of lactate produced by the worms as an indicator of glycolytic activity.

-

Reagents:

-

Incubation Medium: Glucose-rich culture medium.

-

Lactate Assay Kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal).

-

-

Procedure:

-

Wash the worms several times in fresh culture medium to remove any pre-existing lactate.

-

Incubate a known number of worms in the incubation medium with and without various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

At the end of the incubation period, collect the culture medium.

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate production to the number of worms or total protein content.

-

Calculate the percentage inhibition of lactate accumulation by this compound.

-

Mandatory Visualizations

Signaling Pathway of Glycolysis Inhibition by this compound

References

A Technical Guide to Stibophen as an Anthelmintic Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Stibophen, a trivalent organic antimonial compound, and its role as an anthelmintic agent. Historically significant in the treatment of schistosomiasis and filariasis, this compound's mechanism of action offers valuable insights into targeting metabolic pathways in helminths. While its use has been largely superseded by safer and more effective drugs like praziquantel, the principles of its activity remain relevant for the development of new antiparasitic therapies[1].

Mechanism of Action: Targeting Glycolysis

The primary energy source for many parasitic helminths is the anaerobic breakdown of glucose through glycolysis[2]. This compound exerts its chemotherapeutic effect by selectively disrupting this critical metabolic pathway. Its mechanism is characterized by the targeted inhibition of key glycolytic enzymes that are vital to the parasite's survival but differ sufficiently from their mammalian host counterparts to allow for a degree of selective toxicity[3][4].

1.1 Inhibition of Phosphofructokinase (PFK)

The principal target of this compound is phosphofructokinase (PFK), a rate-limiting enzyme in the glycolytic pathway[1][4]. PFK catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-diphosphate. This compound's inhibition of schistosome PFK leads to:

-

An accumulation of the substrate, fructose-6-phosphate[4].

-

A reduction in the product, fructose-1,6-diphosphate[4].

This enzymatic block effectively halts glycolysis, depleting the parasite's ATP supply and leading to its death[2][4]. Studies have shown that this compound inhibits PFK in various helminths, including schistosomes, filariids, Ascaris, and Hymenolepis diminuta, at concentrations that do not affect the corresponding mammalian liver enzyme[3].

1.2 Inhibition of Aldolase

In addition to its effect on PFK, this compound has been observed to inhibit a second glycolytic enzyme, fructose-bisphosphate aldolase, specifically in filarial worms[3]. Aldolase is responsible for cleaving fructose-1,6-diphosphate into two triose phosphates. This dual inhibitory action on both PFK and aldolase in filariids enhances its anthelmintic effect[3].

Quantitative Data: Clinical Efficacy and Dosing

This compound was historically used to treat human schistosomiasis, and clinical studies from that era provide quantitative data on its dosing and efficacy. The data highlights both its potential and its limitations, such as high relapse rates[5].

Table 1: this compound Treatment Schedules and Efficacy in Vesical Schistosomiasis (S. haematobium)

| Schedule ID | Dosing Regimen | Total Dosage | Administration Period | Cure Rate (6-months Post-Treatment) | Reference |

|---|---|---|---|---|---|

| A | 4 cc on alternate days for 10 injections | 40 cc | 20 days | 50% | [5][6] |

| B | 5 cc daily for 4 days, repeated after a 4-day interval | 40 cc | 12 days | Not specified | [5][6] |

| C | 5-8 cc in a staggered dose, 11-day intensive schedule | 33 cc | 11 days | ~79% (Best result) | [5][6] |

| D | Injections on 2 successive days, repeated after 2-4 days | Not specified | Not specified | ~79% (Best result) | [5][6] |

| E | Not specified | 21-30 cc | 3 days | 50% |[5][6] |

Cure rate was defined as the complete clearance of schistosome eggs from patient urine.[6] More intensive treatment schedules yielded higher cure rates, though often at the cost of increased adverse reactions[5][6].

Experimental Protocols

The following sections detail the methodologies used to investigate this compound's anthelmintic properties.

3.1 Protocol: Assessment of In Vitro Enzyme Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on helminth phosphofructokinase activity, adapted from methodologies described in the literature[3][4].

Objective: To quantify the inhibition of PFK in helminth homogenates by this compound.

Methodology:

-

Homogenate Preparation: Adult helminths (e.g., Schistosoma mansoni) are collected and homogenized in a suitable buffer on ice to release cellular contents, including glycolytic enzymes.

-

Incubation: The homogenate is divided into experimental and control groups. Aliquots are incubated with varying concentrations of this compound. A control group is incubated with the vehicle alone.

-

Glycolytic Reaction: The glycolytic process is initiated by adding glucose (the initial substrate).

-

Measurement: After a set incubation period, the reaction is stopped. PFK activity is assessed indirectly by measuring:

-

Lactate Accumulation: The end product of anaerobic glycolysis is quantified. A decrease in lactate production in this compound-treated groups compared to the control indicates inhibition of the pathway.

-

Metabolite Concentration: The concentrations of the PFK substrate (fructose-6-phosphate) and product (fructose-1,6-diphosphate) are measured. An increase in substrate and a decrease in product confirm PFK inhibition.

-

-

Data Analysis: The results are used to calculate the degree of inhibition for each this compound concentration, allowing for the determination of an IC50 value.

3.2 Protocol: Clinical Trial for In Vivo Efficacy

This protocol outlines a clinical trial design to evaluate the efficacy of different this compound dosing schedules against schistosomiasis, based on the study by Miller and Lyon (1955)[5][6].

Objective: To compare the cure and relapse rates of various this compound treatment schedules in patients with vesical schistosomiasis.

Methodology:

-

Patient Recruitment: Select a cohort of patients with confirmed active Schistosoma haematobium infections (presence of eggs in urine). Ensure patients are in a schistosome-free area to prevent reinfection.

-

Baseline Assessment: Collect pre-treatment urine samples from all participants to quantify the initial egg burden.

-

Randomization: Divide patients into different treatment arms, with each arm corresponding to a specific this compound dosing schedule (e.g., Schedules A, C, E from Table 1).

-

Drug Administration: Administer this compound intramuscularly according to the assigned schedule for each group. Monitor patients for any adverse reactions.

-

Follow-up and Sampling: Conduct post-treatment follow-up for an extended period (e.g., six months). Collect urine samples from all patients at regular intervals.

-

Endpoint Analysis:

-

Microscopy: Analyze urine samples for the presence or absence of viable schistosome eggs.

-

Cure Rate: The primary endpoint is the percentage of patients in each group who are completely free of eggs in their urine at the final follow-up point (e.g., 6 months).

-

Relapse Rate: Track the reappearance of eggs in the urine of patients who were initially cleared of infection.

-

-

Statistical Analysis: Compare the cure and relapse rates between the different treatment groups to determine the most efficient dosing regimen.

Conclusion

This compound is a classic anthelmintic agent whose mechanism relies on the potent and selective inhibition of phosphofructokinase, a critical enzyme in the parasite's glycolytic pathway[3][4]. This mode of action effectively starves the helminth of energy. While clinical data confirms its ability to cure schistosomiasis, its application was hampered by significant drawbacks, including the need for multiple intramuscular injections, considerable side effects, and high post-treatment relapse rates[5][7]. The development of single-dose, oral, and better-tolerated drugs has rendered this compound obsolete for primary treatment. However, the study of this compound and its targeting of a specific metabolic vulnerability continues to provide a valuable framework for identifying and validating novel enzyme targets in the ongoing search for the next generation of anthelmintic drugs.

References

- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 2. Energy Metabolism in Parasitic Helminths: Targets for Antiparasitic Agents (Chapter 3) - Chemotherapeutic Targets in Parasites [cambridge.org]

- 3. The effects of this compound on phosphofructokinases and aldolases of adult filariids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajtmh.org [ajtmh.org]

- 6. ajtmh.org [ajtmh.org]

- 7. Current chemotherapy of schistosomiasis japonica in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Stibophen Beyond Phosphofructokinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stibophen, a trivalent organic antimonial compound, has historically been used in the treatment of schistosomiasis.[1] Its primary mechanism of action has been attributed to the inhibition of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway.[1][2] However, evidence suggests that this compound's therapeutic and potential off-target effects may extend beyond this single molecular interaction. This technical guide provides a comprehensive overview of the known molecular targets of this compound other than phosphofructokinase, with a focus on fructose-bisphosphate aldolase. This document synthesizes available data, outlines relevant experimental methodologies, and presents visual representations of the affected metabolic pathway.

Identified Molecular Target Beyond Phosphofructokinase: Fructose-Bisphosphate Aldolase

Research has indicated a second inhibitory target of this compound within the glycolytic pathway: fructose-bisphosphate aldolase (EC 4.1.2.13), hereafter referred to as aldolase.[1][2] Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).[3] The inhibition of aldolase by this compound appears to be a specific interaction, as it is not observed with other trivalent antimonials like potassium antimony tartrate.[1][2] This dual inhibition of both phosphofructokinase and aldolase contributes to the overall disruption of glycolysis, which is a critical energy-generating pathway for certain parasites.[1][2]

Quantitative Data

Table 1: Summary of this compound's Known Molecular Targets and Qualitative Inhibitory Effects

| Target Enzyme | Pathway | Organism(s) | Qualitative Effect | Quantitative Data (Ki or IC50) |

| Phosphofructokinase-1 | Glycolysis | Schistosoma mansoni, Filariids, Ascaris, Hymenolepis diminuta | Inhibition of lactate accumulation and phosphofructokinase activity.[1][2] | Not specified in the reviewed literature. |

| Fructose-Bisphosphate Aldolase | Glycolysis | Filariids | Second inhibitory effect observed, specific to this compound.[1][2] | Not available in the reviewed literature. |

Experimental Protocols

Detailed experimental protocols specifically for the determination of this compound's inhibitory effect on aldolase are not explicitly provided in the available literature. However, a general methodology for assaying aldolase activity, which can be adapted to study the inhibitory effects of compounds like this compound, is described below.

General Protocol for Aldolase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the principle of a coupled enzyme reaction where the product of the aldolase reaction is used as a substrate for a subsequent enzyme, leading to a measurable change in absorbance.

Materials:

-

Purified fructose-bisphosphate aldolase

-

Fructose-1,6-bisphosphate (substrate)

-

Triosephosphate isomerase (coupling enzyme)

-

Glycerol-3-phosphate dehydrogenase (coupling enzyme)

-

NADH

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Inhibitor Addition: To the experimental wells/cuvettes, add varying concentrations of this compound. For control wells, add the corresponding vehicle control.

-

Enzyme Addition: Add purified aldolase to all wells/cuvettes and incubate for a pre-determined period to allow for any potential inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the rate of absorbance change over time.

-

Data Analysis: Calculate the initial velocity of the reaction for each this compound concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the type of inhibition and the Ki value.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound's dual inhibition is the glycolytic pathway . By targeting both phosphofructokinase and aldolase, this compound effectively creates two roadblocks in this central metabolic route.

Diagram of Glycolysis with this compound Inhibition Points

Caption: this compound's dual inhibition of glycolysis.

Workflow for Identifying and Characterizing this compound's Molecular Targets

Caption: Workflow for target identification.

Conclusion and Future Directions

The available evidence clearly indicates that this compound's molecular targets extend beyond phosphofructokinase to include at least fructose-bisphosphate aldolase. This dual inhibition of key enzymes in the glycolytic pathway provides a more complete understanding of its mechanism of action, particularly in organisms highly dependent on glycolysis for energy production.

However, a significant gap in the literature exists regarding the quantitative aspects of this compound's interaction with aldolase. Future research should focus on:

-

Quantitative Inhibition Studies: Determining the Ki and IC50 values of this compound for aldolase from various species to understand the potency and selectivity of this interaction.

-

Structural Biology: Co-crystallization of this compound with aldolase to elucidate the precise binding site and mechanism of inhibition.

-

Metabolomic and Flux Analysis: Employing modern systems biology approaches to comprehensively map the metabolic consequences of dual PFK and aldolase inhibition in target organisms.

A more detailed understanding of these off-target interactions is crucial for the rational design of new therapeutic agents with improved efficacy and reduced toxicity, and for potentially repurposing existing drugs.

References

Stibophen's Impact on Parasite Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parasitic helminths, responsible for a significant burden of disease globally, rely heavily on glycolysis for energy production. This metabolic pathway presents a key target for chemotherapeutic intervention. Stibophen, a trivalent organic antimonial, has demonstrated potent anti-parasitic activity by disrupting this crucial energy-generating process. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on key glycolytic enzymes in parasites such as Schistosoma mansoni and various filarial worms. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and drug development in this area.

Introduction

Glycolysis is the central metabolic pathway for ATP production in many parasitic organisms, making it an attractive target for the development of new anthelmintic drugs. The reliance of parasites on this pathway is often more pronounced than in their mammalian hosts, offering a potential therapeutic window. This compound, an antimonial compound, has been recognized for its efficacy against schistosomiasis and filariasis.[1] Its mechanism of action is primarily centered on the inhibition of pivotal enzymes within the parasite's glycolytic pathway. Understanding the specifics of this inhibition is crucial for optimizing existing therapies and designing novel, more selective inhibitors.

Mechanism of Action: Inhibition of Key Glycolytic Enzymes

This compound exerts its anti-parasitic effects by targeting at least two critical enzymes in the glycolytic pathway: Phosphofructokinase (PFK) and, to a lesser extent, Fructose-Bisphosphate Aldolase.

Primary Target: Phosphofructokinase (PFK)

The primary molecular target of this compound in parasite glycolysis is Phosphofructokinase (PFK). PFK catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a key regulatory and rate-limiting step in glycolysis. By inhibiting PFK, this compound effectively creates a bottleneck in the glycolytic flux.[2]

This inhibition leads to two major downstream consequences for the parasite:

-

Depletion of ATP: The disruption of glycolysis significantly reduces the parasite's ability to generate ATP, leading to an energy crisis that impairs essential cellular functions and ultimately causes paralysis and death.

-

Accumulation of Upstream Metabolites: Inhibition of PFK results in the accumulation of its substrate, fructose-6-phosphate.[2]

Importantly, this compound exhibits a degree of selectivity, inhibiting parasite PFK at concentrations that have a minimal effect on the corresponding mammalian enzyme.[1] This selectivity is a critical aspect of its therapeutic value.

Secondary Target: Fructose-Bisphosphate Aldolase

In addition to its potent effect on PFK, this compound has also been observed to have a secondary inhibitory effect on Fructose-Bisphosphate Aldolase.[1] Aldolase is responsible for the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. While the inhibition of aldolase is less pronounced than that of PFK, it likely contributes to the overall disruption of the glycolytic pathway and the anti-parasitic efficacy of this compound.[1]

References

- 1. The effects of this compound on phosphofructokinases and aldolases of adult filariids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Stibophen: A Technical Deep Dive into an Early Antischistosomal Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the original research and discovery of Stibophen, a pivotal trivalent antimony compound in the history of schistosomiasis treatment. We will delve into the core scientific literature to provide a detailed account of its development, mechanism of action, and early clinical applications, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Introduction: The Need for a Safer Antimonial

The early 20th century saw the use of toxic inorganic antimonials, such as tartar emetic (antimony potassium tartrate), for the treatment of parasitic diseases like leishmaniasis and schistosomiasis. While effective, these compounds were associated with severe side effects. This spurred the search for safer and more tolerable alternatives.

The development of this compound emerged from the work of German researchers Professor H. Uhlenhuth and his colleague Dr. H. Schmidt. Their research focused on creating complex organic antimonial compounds that would be less toxic than their inorganic predecessors. This led to the synthesis of a new class of drugs, with this compound being a key outcome of their investigations. The potassium salt of this compound was first marketed in 1924, followed by the less irritant sodium salt in 1929.[1] The sodium salt was notably marketed under the brand name 'Fouadin' in Egypt, a country heavily burdened by schistosomiasis, in honor of King Fuad I.[1]

Chemical Synthesis and Properties